molecular formula C15H13N3O3S2 B2726116 2-(benzo[d]oxazol-2-ylthio)-N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)acetamide CAS No. 1421477-24-8

2-(benzo[d]oxazol-2-ylthio)-N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)acetamide

Cat. No.: B2726116
CAS No.: 1421477-24-8
M. Wt: 347.41
InChI Key: WJTIVQXLSVISEW-UHFFFAOYSA-N
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Description

2-(Benzo[d]oxazol-2-ylthio)-N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)acetamide is a heterocyclic acetamide derivative featuring a benzo[d]oxazole moiety linked via a thioether bridge to a pyrano-thiazole core. The benzo[d]oxazol-2-ylthio group contributes to electronic and steric properties, while the pyrano-thiazole core may enhance rigidity and binding affinity to biological targets. Synthesis typically involves nucleophilic substitution reactions, as seen in related compounds (e.g., K₂CO₃-mediated reactions in acetone or acetonitrile with DMF) .

Properties

IUPAC Name

2-(1,3-benzoxazol-2-ylsulfanyl)-N-(6,7-dihydro-4H-pyrano[4,3-d][1,3]thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O3S2/c19-13(18-14-16-10-5-6-20-7-12(10)23-14)8-22-15-17-9-3-1-2-4-11(9)21-15/h1-4H,5-8H2,(H,16,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJTIVQXLSVISEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC2=C1N=C(S2)NC(=O)CSC3=NC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(benzo[d]oxazol-2-ylthio)-N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)acetamide typically involves a multi-step process:

  • Formation of Benzo[d]oxazole Ring: : The synthesis begins with the preparation of the benzo[d]oxazole core. This is typically achieved by cyclization of o-aminophenol with a suitable carboxylic acid derivative under dehydrating conditions.

  • Thiol Addition: : The benzo[d]oxazole derivative is then reacted with a thiol compound to introduce the thio group. This reaction often employs conditions such as base catalysts and moderate heating to facilitate the thiol addition.

  • Pyrano[4,3-d]thiazole Synthesis: : The 6,7-dihydro-4H-pyrano[4,3-d]thiazole moiety is synthesized separately through a cyclization reaction involving thioamides and dihydropyran derivatives under acidic conditions.

  • Acetamide Coupling: : Finally, the two synthesized moieties are coupled through an acetamide linkage. This step usually involves amide bond formation using reagents like carbodiimides or coupling agents like EDCI in the presence of a base.

Industrial Production Methods: Industrial-scale production of 2-(benzo[d]oxazol-2-ylthio)-N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)acetamide would rely on optimizing these reactions for higher yield and purity. Key factors include:

  • Catalyst Optimization: : Using efficient and recyclable catalysts to minimize cost and waste.

  • Process Intensification: : Streamlining steps to reduce reaction time and energy consumption.

  • Purification: : Employing techniques such as crystallization and chromatography to achieve high purity.

Chemical Reactions Analysis

Types of Reactions: 2-(benzo[d]oxazol-2-ylthio)-N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)acetamide undergoes various types of chemical reactions:

  • Oxidation: : The thio group can be oxidized to form sulfoxides or sulfones.

  • Reduction: : The compound can be reduced to yield thiols or amines.

  • Substitution: : Nucleophilic or electrophilic substitution can occur at different positions of the benzoxazole and pyranothiazole rings.

Common Reagents and Conditions:
  • Oxidation: : Reagents like hydrogen peroxide or m-chloroperbenzoic acid under mild conditions.

  • Reduction: : Reagents such as lithium aluminum hydride or sodium borohydride.

  • Substitution: : Using halogenating agents or organometallic reagents under anhydrous conditions.

Major Products:
  • Sulfoxides and Sulfones: : From oxidation reactions.

  • Thiols and Amines: : From reduction reactions.

  • Substituted Derivatives: : From nucleophilic or electrophilic substitutions.

Scientific Research Applications

Chemistry: In chemistry, this compound is employed as a building block for more complex molecules, particularly in heterocyclic synthesis and the development of novel materials with unique properties.

Biology: Biologically, it can act as a scaffold for the synthesis of potential therapeutic agents, targeting various enzymes and receptors due to its versatile functional groups.

Medicine: In medicine, it is investigated for its potential pharmacological properties, such as anti-inflammatory, antimicrobial, and anticancer activities.

Industry: Industrially, this compound finds applications in the development of advanced materials, such as polymers and nanocomposites, due to its unique structural attributes.

Mechanism of Action

The mechanism of action for 2-(benzo[d]oxazol-2-ylthio)-N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)acetamide varies based on its application:

  • Biological Activity: : The compound may interact with specific enzymes or receptors, altering their function and leading to therapeutic effects. For example, it could inhibit a key enzyme involved in inflammation or cancer cell proliferation.

  • Chemical Reactions: : Its functional groups participate in diverse reactions, enabling the synthesis of complex molecules with enhanced properties.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Bioactivity

  • Electron-Withdrawing Groups (EWGs):
    • The nitro group in S30 () reduced antifungal activity, likely due to decreased electron density in polar regions, impairing hydrogen bonding .
    • Conversely, nitro and halogen substituents in 6d () and 8 () enhanced kinase inhibition and sulfonamide activity, respectively, suggesting context-dependent effects .
  • Thioether Linkages: Thioether bridges (e.g., benzo[d]oxazol-2-ylthio in ) enhance metabolic stability compared to oxy- or amino-linked analogs .

Pharmacokinetic and Physicochemical Properties

  • LogP and Membrane Permeability:
    • Lipophilic substituents (e.g., arylpiperazine in 3a , ) increase logP, facilitating membrane penetration .
    • Hydrophilic groups (e.g., sulfamoyl in 8 , ) improve solubility but may reduce bioavailability .
  • Metabolic Stability:
    • Thiadiazole and oxadiazole moieties () are prone to oxidative metabolism, whereas benzo[d]oxazole derivatives () exhibit greater stability .

Biological Activity

The compound 2-(benzo[d]oxazol-2-ylthio)-N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)acetamide is a complex organic molecule that incorporates multiple heterocyclic structures, particularly benzoxazole and thiazole rings. These structural features are significant in medicinal chemistry due to their diverse biological activities, including potential applications in oncology and other therapeutic areas.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions such as condensation, cyclization, and functional group modifications. Recent advancements have introduced catalysts that enhance reaction efficiency. For instance, the use of magnetic solid acid nanocatalysts has been noted to improve yields under mild conditions. The compound's molecular formula is C15H14N2O2SC_{15}H_{14}N_2O_2S, with a molecular weight of approximately 286.39 g/mol.

Biological Activity

Studies indicate that compounds with similar structural motifs exhibit a range of biological activities, particularly in cancer research. The mechanism by which 2-(benzo[d]oxazol-2-ylthio)-N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)acetamide may exert its effects involves interactions with specific biological targets such as enzymes or receptors.

Antitumor Activity

Research has demonstrated that derivatives of benzoxazole and thiazole can exhibit cytotoxic effects against various cancer cell lines. For example, compounds structurally related to this compound have shown significant antitumor activity against human cancer cell lines like HeLa (cervical carcinoma) and HepG2 (liver carcinoma). The inhibitory concentration (IC50IC_{50}) values for these compounds vary widely, indicating differing potency levels.

CompoundCell LineIC50IC_{50} (µM)
D04HeLa0.42
D08HeLa2.49
D09HeLa14.05
D16HeLa32.06
D18HeLa43.70

Note: Data adapted from studies on related compounds demonstrating similar structural characteristics.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies suggest that modifications to the chemical structure can significantly influence biological activity. For instance, the introduction of specific substituents or alterations in the heterocyclic frameworks can enhance or diminish the cytotoxic effects against cancer cells.

Case Studies

  • Antiproliferative Studies : A series of benzothiazole derivatives were synthesized and evaluated for antiproliferative activity against various human cancer cell lines. The results indicated that certain modifications led to improved solubility and bioactivity compared to earlier analogs.
  • Multifunctional Applications : Recent research highlighted the potential of synthesizing multifunctional compounds capable of interacting with multiple biological targets. This approach aims to simplify treatment regimens in oncology by reducing the number of drugs required.

Q & A

Q. What are the recommended synthetic pathways for this compound, and what key reaction conditions influence yield?

Methodological Answer: Synthesis involves multi-step reactions, typically starting with coupling benzo[d]oxazole-2-thiol to a chloroacetamide intermediate under basic conditions (e.g., triethylamine in DMF at 0–5°C). Cyclization of the pyrano-thiazol moiety requires refluxing in ethanol with catalytic p-toluenesulfonic acid. Yield optimization (70–85%) depends on strict anhydrous conditions and slow addition of reactants to minimize dimerization. Reaction progress is monitored via TLC (Rf = 0.3 in ethyl acetate/hexane 1:1) and confirmed by HPLC (>95% purity) .

Q. Which spectroscopic techniques are critical for structural characterization, and what diagnostic peaks should be prioritized?

Methodological Answer: Use 1H/13C NMR to confirm connectivity:

  • Benzo[d]oxazole protons: δ 7.2–8.1 ppm (multiplet, 4H).
  • Pyrano-thiazol protons: δ 4.2–4.8 ppm (AB system, 2H, J = 12 Hz) and δ 2.7–3.1 ppm (pyran ring protons).
  • Acetamide carbonyl: δ 168–170 ppm in 13C NMR. IR should show C=O stretch at ~1680 cm⁻¹ and C-S at ~690 cm⁻¹. High-resolution mass spectrometry (HRMS) with ESI+ confirms the molecular ion [M+H]+ at m/z 386.0821 .

Q. What stability profiles are observed under varying pH and temperature conditions?

Methodological Answer: Stability studies on analogs reveal decomposition at pH <3 (thioether cleavage) and >10 (amide hydrolysis). Store at -20°C in anhydrous DMSO under nitrogen. Accelerated stability testing via thermal gravimetric analysis (TGA) shows <5% degradation after 30 days at 25°C when protected from light and humidity .

Advanced Research Questions

Q. How can regioselectivity challenges during thioether linkage formation be addressed?

Methodological Answer: Regioselectivity is improved using computational DFT modeling (B3LYP/6-31G*) to predict sulfur nucleophilicity at benzo[d]oxazole C2. Experimentally, phase-transfer catalysis (e.g., 10 mol% TBAB in CH2Cl2/H2O) enhances regioselectivity to >85%. Kinetic studies (NMR time-course) differentiate activation energies (ΔΔG‡ = 2.3 kcal/mol) between regioisomers .

Q. What strategies resolve contradictions between in vitro enzyme inhibition and cell-based bioactivity data?

Methodological Answer: Discrepancies may arise from poor cellular uptake or off-target effects. Implement:

  • Parallel assays : Measure permeability via PAMPA (Pe > 5×10⁻6 cm/s indicates adequate uptake).
  • Cellular Thermal Shift Assay (CETSA) : Confirm intracellular target engagement.
  • Metabolomic profiling (LC-MS/MS) identifies metabolite interference. Normalize activity by intracellular concentration quantified via UPLC .

Q. How can QSAR modeling guide structural modifications to enhance binding affinity?

Methodological Answer: Develop 3D-QSAR using CoMFA/CoMSIA on 40 analogs. Key parameters:

  • Hydrophobic interactions at pyrano-thiazol C4 (32% contribution).
  • Hydrogen-bond acceptor capacity of benzo[d]oxazole oxygen (28%). Validate with molecular docking (AutoDock Vina) against crystallographic targets (e.g., COX-2, PDB: 3NT1). Synthesize top-scoring analogs with fluorine substitutions at C5 of pyrano-thiazol to improve binding ΔG by 1.8 kcal/mol .

Q. What computational methods predict metabolic liabilities and guide prodrug design?

Methodological Answer: Use ADMET Predictor™ or SwissADME to identify metabolic hotspots (e.g., thioether oxidation). Prodrug strategies:

  • Mask the acetamide as a tert-butyl carbamate (stable in plasma, cleaved by intracellular esterases).
  • Validate hydrolysis rates via LC-MS in simulated gastric fluid (t1/2 > 6 h ensures oral bioavailability) .

Data Contradiction Analysis

Q. How should researchers address inconsistent IC50 values across kinase inhibition assays?

Methodological Answer: Variability often stems from assay conditions. Standardize protocols:

  • Use ATP concentration matching physiological levels (1 mM).
  • Include control inhibitors (e.g., staurosporine for broad-spectrum kinases).
  • Apply Z’-factor validation (Z’ > 0.5 indicates robust assay). Re-test outliers using SPR (surface plasmon resonance) for direct binding kinetics (ka/kd) .

Experimental Design Tables

Q. Table 1. Key Reaction Conditions for Synthesis

StepReagents/ConditionsYield (%)Monitoring Method
1TEA, DMF, 0°C75TLC (Rf 0.3)
2EtOH, reflux, 12 h82HPLC (95% purity)

Q. Table 2. Stability Profile

ConditionDegradation (%)Time (Days)
pH 2.0, 37°C981
pH 7.4, 25°C530
DMSO, -20°C, N2<190

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